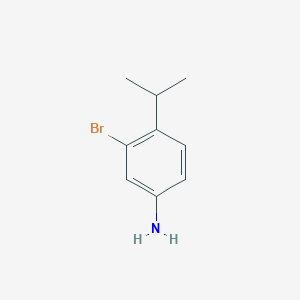

3-Bromo-4-isopropylaniline

CAS No.:

Cat. No.: VC13510661

Molecular Formula: C9H12BrN

Molecular Weight: 214.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12BrN |

|---|---|

| Molecular Weight | 214.10 g/mol |

| IUPAC Name | 3-bromo-4-propan-2-ylaniline |

| Standard InChI | InChI=1S/C9H12BrN/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6H,11H2,1-2H3 |

| Standard InChI Key | ZDWAJOHLJMQPPU-UHFFFAOYSA-N |

| SMILES | CC(C)C1=C(C=C(C=C1)N)Br |

| Canonical SMILES | CC(C)C1=C(C=C(C=C1)N)Br |

Introduction

Structural and Chemical Properties

Molecular Characteristics

3-Bromo-4-isopropylaniline belongs to the aniline family, featuring a benzene ring substituted with an amino group (-NH₂), a bromine atom at position 3, and an isopropyl group (-CH(CH₃)₂) at position 4. Its IUPAC name is 3-bromo-4-propan-2-ylaniline, and its canonical SMILES representation is CC(C)C1=C(C=C(C=C1)N)Br. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂BrN |

| Molecular Weight | 214.10 g/mol |

| CAS Number | Not explicitly listed |

| PubChem Compound ID | 280799 |

The compound’s bromine substituent enhances electrophilic substitution reactivity, while the isopropyl group contributes steric bulk, influencing regioselectivity in subsequent reactions.

Spectroscopic Data

While specific spectroscopic data (e.g., NMR, IR) for 3-bromo-4-isopropylaniline is limited in the provided sources, its structural analogs suggest characteristic peaks. For instance:

-

¹H NMR: Aromatic protons near δ 6.5–7.5 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm.

-

¹³C NMR: Quaternary carbons adjacent to bromine (~125 ppm) and isopropyl carbons (~22–34 ppm).

-

IR: N-H stretching (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

Further experimental validation is required to confirm these predictions.

Synthesis and Industrial Production

Bromination of 4-Isopropylaniline

The primary synthesis route involves the bromination of 4-isopropylaniline. Bromine (Br₂) or N-bromosuccinimide (NBS) serves as the brominating agent, with catalysts like FeCl₃ or AlCl₃ enhancing selectivity. Reaction conditions (temperature, solvent) critically influence yield and purity.

Example Protocol:

-

Dissolve 4-isopropylaniline in a nonpolar solvent (e.g., toluene).

-

Add Br₂ dropwise at 0–5°C to minimize di-substitution.

-

Stir for 12–24 hours under inert atmosphere.

-

Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via column chromatography .

Industrial-scale production often employs continuous flow reactors, which offer superior heat transfer and reaction control compared to batch processes.

Precursor Synthesis: 4-Isopropylaniline

4-Isopropylaniline, the precursor for 3-bromo-4-isopropylaniline, is synthesized via:

-

Friedel-Crafts Alkylation: Aniline reacts with isopropyl chloride in the presence of AlCl₃.

-

Reductive Amination: Isopropyl ketone reacts with ammonia under hydrogenation conditions .

Optimized Reaction (Ambeed, 2020):

| Parameter | Value |

|---|---|

| Reactants | 4-isopropylaniline, PCl₃ |

| Solvent | Toluene |

| Temperature | 60–70°C |

| Yield | 77.9% |

This method highlights the role of phosphorus trichloride in facilitating amide formation, a step relevant to derivative synthesis .

Applications in Organic and Pharmaceutical Chemistry

Intermediate in Heterocyclic Synthesis

3-Bromo-4-isopropylaniline participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to form biaryl structures, which are prevalent in agrochemicals and pharmaceuticals. For example, palladium-catalyzed coupling with boronic acids yields substituted biphenylamines.

Material Science Applications

The compound’s aromaticity and halogen content make it suitable for:

-

Polymer Modification: Enhancing thermal stability in epoxy resins.

Research Gaps and Future Directions

Toxicity Profiling

No acute toxicity data is available for 3-bromo-4-isopropylaniline. Standard assays (e.g., LD₅₀ in rodents, Ames test for mutagenicity) are needed to evaluate safety.

Therapeutic Exploration

-

Cancer Research: Brominated anilines may inhibit tyrosine kinases.

-

Neurodegenerative Diseases: Potential modulation of amyloid-beta aggregation.

Process Optimization

-

Catalyst Design: Developing heterogeneous catalysts for greener synthesis.

-

Machine Learning: Predicting optimal reaction conditions via AI models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume